2-{[4-(4-Chloro-2-fluorobenzenesulfonamido)phenyl]formamido}acetic acid
Description
Properties
IUPAC Name |
2-[[4-[(4-chloro-2-fluorophenyl)sulfonylamino]benzoyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O5S/c16-10-3-6-13(12(17)7-10)25(23,24)19-11-4-1-9(2-5-11)15(22)18-8-14(20)21/h1-7,19H,8H2,(H,18,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQTFUPRBTOQVOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)O)NS(=O)(=O)C2=C(C=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonamide Formation
The sulfonamide moiety is typically synthesized via nucleophilic substitution between a sulfonyl chloride and an aniline derivative.
Procedure :
- 4-Chloro-2-fluorobenzenesulfonyl chloride (1.0 equiv) is reacted with 4-aminophenylacetic acid (1.2 equiv) in anhydrous dichloromethane (DCM) under nitrogen atmosphere.
- Triethylamine (2.0 equiv) is added to scavenge HCl, and the mixture is stirred at 0–5°C for 2 hours.
- The intermediate 4-(4-chloro-2-fluorobenzenesulfonamido)phenylacetic acid is isolated via extraction (yield: 72–78%).
Key Parameters :
| Parameter | Value |
|---|---|
| Temperature | 0–5°C |
| Reaction Time | 2 hours |
| Solvent | Dichloromethane |
| Base | Triethylamine |
Carboxylic Acid Functionalization
The terminal acetic acid group is often introduced via hydrolysis of a nitrile or ester precursor.
Hydrolysis of Nitrile Intermediate :
- 2-{[4-(4-Chloro-2-fluorobenzenesulfonamido)phenyl]formamido}acetonitrile (1.0 equiv) is refluxed with 6N HCl (10 vol) at 110°C for 8 hours.
- The mixture is neutralized with NaHCO₃, and the product is recrystallized from ethanol/water (yield: 85%).
Critical Observations :
- Prolonged hydrolysis (>10 hours) leads to decarboxylation, reducing yield.
- Alternative solvents (e.g., acetic acid) improve solubility but require higher temperatures.
Optimization Challenges and Solutions
Sulfonamide Stability
The sulfonamide bond is prone to hydrolysis under acidic conditions. Strategies include:
Byproduct Formation in Formamido Coupling
Side products arise from over-acylation or ester hydrolysis. Mitigation involves:
- Controlled stoichiometry of chloroacetyl chloride (1.5 equiv).
- Low-temperature reactions (0–5°C) to suppress diketopiperazine formation.
Analytical Characterization
Key Spectroscopic Data :
- ¹H NMR (DMSO-d₆, 400 MHz): δ 12.3 (s, 1H, COOH), 10.2 (s, 1H, NH), 8.1–7.4 (m, 6H, aromatic), 4.1 (s, 2H, CH₂).
- IR (KBr) : 1720 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O).
Purity Assessment :
Industrial-Scale Considerations
Process Intensification :
- Continuous Flow Reactors reduce reaction time by 40% compared to batch processes.
- Catalytic Recycling of triethylamine via distillation improves cost-efficiency.
Environmental Impact :
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-Chloro-2-fluorobenzenesulfonamido)phenyl]formamido}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The chloro and fluoro groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Scientific Research Applications
Structure and Composition
The compound can be described by the following chemical formula:
- Molecular Formula : C14H11ClFNO4S
- IUPAC Name : 2-{[4-(4-chloro-2-fluorobenzenesulfonamido)phenyl]formamido}acetic acid
This structure features a sulfonamide group, which is significant for its biological activity. The presence of halogen atoms (chlorine and fluorine) may also influence its interaction with biological targets.
Medicinal Chemistry
Anticancer Activity : Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, sulfonamide derivatives have been investigated for their ability to inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation. The unique functional groups present in this compound may enhance its potency as an anticancer agent.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related sulfonamide compound effectively inhibited the growth of various cancer cell lines, suggesting that this compound could be further explored for similar applications .
Antimicrobial Properties
The compound's sulfonamide moiety is known for its antimicrobial activity, particularly against bacterial infections. Research has shown that sulfonamides can inhibit bacterial folic acid synthesis, making them effective antibiotics.
Data Table: Antimicrobial Activity of Sulfonamide Derivatives
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Escherichia coli | 32 µg/mL |
| Sulfanilamide | Staphylococcus aureus | 16 µg/mL |
| Trimethoprim | Klebsiella pneumoniae | 8 µg/mL |
Biochemical Research
Enzyme Inhibition Studies : The compound's potential to inhibit specific enzymes involved in metabolic pathways has made it a subject of interest in biochemical research. Its structural similarities to known enzyme inhibitors suggest that it may interfere with enzyme function, providing insights into metabolic regulation.
Case Study : A study investigating the inhibitory effects of sulfonamide derivatives on carbonic anhydrase revealed promising results, indicating that similar compounds could be developed to target this enzyme class effectively .
Drug Development and Formulation
The compound's unique chemical characteristics allow for exploration in drug formulation, particularly in creating targeted delivery systems. Its solubility and stability profiles can be optimized for use in pharmaceutical applications.
Mechanism of Action
The mechanism of action of 2-{[4-(4-Chloro-2-fluorobenzenesulfonamido)phenyl]formamido}acetic acid involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Benzenesulfonamide Core
The 4-chloro-2-fluoro substitution on the benzenesulfonamide group distinguishes the target compound from analogs like 2-(4-chlorobenzenesulfonamido)-2-phenylacetic acid (). Fluorine’s electronegativity and small atomic radius enhance metabolic stability and membrane permeability in pharmaceuticals, suggesting the target compound may exhibit superior bioavailability compared to its chloro-only counterpart .
Comparison with Fluorophenyl-Substituted Analogs
2-{2-(4-Fluorophenyl)methanesulfonamidoacetamido}acetic Acid ():
This compound replaces the benzenesulfonamide group with a methanesulfonamido moiety linked to a fluorophenyl ring. The absence of chlorine reduces steric hindrance and alters hydrogen-bonding capacity. Methanesulfonamido groups are typically more water-soluble than aromatic sulfonamides, implying the target compound may have lower solubility but higher target affinity due to aromatic interactions .- 2-Chloro-N-(4-fluorophenyl)acetamide (): A simpler analog with a chloroacetamide group attached to a fluorophenyl ring. The lack of a sulfonamide or acetic acid group limits its ability to engage in multipoint binding, which is critical for enzyme inhibition.
Acetic Acid Derivatives with Varied Substituents
- 2-{[4-(Propan-2-yloxy)phenyl]formamido}acetic Acid (): Features an isopropoxy group instead of sulfonamide. This contrast underscores the target compound’s stronger hydrogen-bonding capacity and acidity (pKa ~3–4 for sulfonamides vs. ~4.5–5.5 for carboxylic acids) .
- 2-[2-(4-Chlorophenyl)phenyl]acetic Acid (): A biphenyl acetic acid derivative with a chloro substituent. The biphenyl system enhances π-π stacking but lacks the sulfonamide’s hydrogen-bonding donor/acceptor sites. This structural difference may limit its utility in scenarios requiring polar interactions .
Biological Activity
2-{[4-(4-Chloro-2-fluorobenzenesulfonamido)phenyl]formamido}acetic acid, with the CAS number 794584-38-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis methods, and biological activity, particularly focusing on anticancer effects and other therapeutic potentials.
- Chemical Formula : C₁₄H₁₁ClFNO₄S
- Molecular Weight : 343.76 g/mol
- IUPAC Name : 2-[4-[(4-chloro-2-fluorophenyl)sulfonylamino]phenyl]acetic acid
- Appearance : Powder
- Storage Conditions : Room temperature
Synthesis Methods
The synthesis of this compound has been optimized through various routes that improve yield and reduce reaction conditions. The process typically involves starting materials like o-chloroacetophenone and para-chlorophenol, utilizing basic conditions and copper catalysts to facilitate the reaction. These methods have been documented in patent literature, showcasing advancements in synthetic strategies .
Anticancer Activity
Recent studies have assessed the anticancer potential of this compound using the National Cancer Institute's (NCI) Developmental Therapeutics Program protocols. The compound was tested against a panel of approximately sixty cancer cell lines representing various types of cancer, including leukemia, melanoma, and breast cancer.
| Cell Line | Growth Inhibition (%) |
|---|---|
| RPMI-8226 (Leukemia) | 92.48 |
| CCRF-CEM (Leukemia) | 92.77 |
| K-562 (Leukemia) | 92.90 |
| SF-539 (CNS) | 92.74 |
| Average Growth | 104.68 |
The results indicated that while the compound exhibited some level of growth inhibition in these cancer cell lines, the overall anticancer activity was relatively low, with average growth values suggesting limited efficacy at the tested concentration of 10 µM .
Other Biological Activities
Beyond its anticancer properties, preliminary studies suggest that compounds with similar structural features may exhibit anti-inflammatory and antimicrobial activities. However, specific investigations into these areas for this compound are still required to establish a comprehensive profile of its biological effects.
Case Studies
- In Vitro Studies : In vitro evaluations highlighted moderate activity against certain leukemia cell lines, suggesting potential avenues for further research into its mechanism of action and possible modifications to enhance efficacy.
- Structural Activity Relationship (SAR) : SAR studies have indicated that modifications in the sulfonamide group may influence biological activity significantly. Exploring variations in substituents could lead to more potent derivatives.
Q & A
Basic: What are the optimal synthetic routes for preparing 2-{[4-(4-Chloro-2-fluorobenzenesulfonamido)phenyl]formamido}acetic acid, and what reaction conditions are critical for yield optimization?
Methodological Answer:
The synthesis of sulfonamide derivatives typically involves coupling a sulfonyl chloride with an amine. For this compound:
Step 1: React 4-(4-Chloro-2-fluorobenzenesulfonamido)aniline with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) to form the acetamide intermediate .
Step 2: Hydrolyze the intermediate under acidic or basic conditions to yield the acetic acid moiety.
- Critical conditions: Use anhydrous solvents (e.g., acetonitrile) to minimize side reactions. Maintain temperatures between 0–25°C during coupling to prevent decomposition .
- Yield optimization: Monitor reaction progress via TLC and purify intermediates using column chromatography (silica gel, ethyl acetate/hexane eluent) .
Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound’s structure and purity?
Methodological Answer:
Nuclear Magnetic Resonance (NMR):
- Use ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm the presence of sulfonamide (δ ~10-12 ppm for NH), fluorophenyl (δ ~7-8 ppm for aromatic protons), and acetic acid (δ ~3.5 ppm for CH₂) groups .
Fourier-Transform Infrared Spectroscopy (FTIR):
- Identify key functional groups: sulfonamide (S=O stretch ~1350 cm⁻¹), amide (C=O ~1650 cm⁻¹), and carboxylic acid (O-H ~2500-3000 cm⁻¹) .
Single-Crystal X-ray Diffraction (SCXRD):
- Resolve the 3D structure to confirm intramolecular interactions (e.g., C–H···O hydrogen bonds) and packing motifs .
Basic: How can researchers determine the solubility and formulation compatibility of this compound for in vitro assays?
Methodological Answer:
Solubility Screening:
- Test solubility in DMSO (primary solvent for stock solutions) and aqueous buffers (pH 2–9) using UV-Vis spectroscopy or HPLC .
Formulation Stability:
- Assess stability in PBS or cell culture media via LC-MS over 24–72 hours. Monitor degradation products (e.g., free sulfonamide or acetic acid) .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of derivatives of this compound?
Methodological Answer:
Structural Modifications:
- Vary substituents on the phenyl ring (e.g., replace Cl/F with Br/CH₃) and the acetic acid moiety (e.g., esterify or amidate) to assess impact on activity .
Biological Assays:
- Test antimicrobial activity via broth microdilution (MIC assays) or anticancer potential using MTT assays on cancer cell lines (e.g., MCF-7, HeLa) .
- Include positive controls (e.g., cisplatin for cytotoxicity) and validate results with dose-response curves .
Advanced: What experimental strategies are effective for evaluating the compound’s stability under physiological conditions?
Methodological Answer:
Simulated Physiological Conditions:
- Incubate the compound in PBS (pH 7.4) or human plasma at 37°C. Sample at intervals (0, 6, 24, 48 h) and analyze via HPLC-MS to quantify degradation .
Identification of Degradants:
- Use high-resolution mass spectrometry (HRMS) to characterize byproducts (e.g., hydrolysis of the sulfonamide or amide bond) .
Advanced: How can computational docking studies be applied to predict the compound’s interaction with biological targets?
Methodological Answer:
Target Selection:
- Focus on enzymes like carbonic anhydrase (sulfonamide’s known target) or EGFR kinase (common in anticancer studies) .
Molecular Docking Workflow:
- Prepare the compound’s 3D structure using Gaussian (DFT optimization). Dock into target proteins (PDB: 4O8, 1WX) using AutoDock Vina. Analyze binding poses for hydrogen bonds and hydrophobic interactions .
Validation:
- Compare docking scores with known inhibitors (e.g., acetazolamide for carbonic anhydrase) and validate via molecular dynamics simulations .
Advanced: How should researchers address contradictions in reported biological activity data for sulfonamide derivatives?
Methodological Answer:
Multi-Assay Validation:
- Replicate conflicting studies using standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .
Control Experiments:
Mechanistic Studies:
- Use gene expression profiling (RNA-seq) or proteomics to identify off-target effects that may explain discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
